molecular formula C15H21NO2S B2955682 (E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide CAS No. 2321333-10-0

(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide

Cat. No. B2955682
CAS RN: 2321333-10-0
M. Wt: 279.4
InChI Key: HJXRIRZMHBDOAD-CMDGGOBGSA-N
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Description

Synthesis Analysis

There is a related compound, 2‑Methoxy-4-methylsulfinylbenzyl Alcohol, which is used as a Safety-Catch Linker for the Fmoc/tBu Solid-Phase Peptide Synthesis Strategy . The use of the Mmsb linker allows the combination of Fmoc and Boc groups, which are used to protect the α-amino function in Solid-Phase Peptide Synthesis (SPPS) .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated various synthetic routes and chemical properties of compounds closely related to "(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide". For instance, studies on enamine chemistry have led to the preparation and alkylation of cyclic and non-cyclic enamino-thiones, highlighting methodologies for generating compounds with potential biological activity (Rasmussen, Shabana, & Lawesson, 1981). Additionally, regio- and enantioselective substitutions of acyclic allylic sulfoximines with butylcopper, presenting a method for achieving chiral alkenes with high selectivity, showcase the intricate reactions that similar compounds can undergo (Scommoda, Gais, Bosshammer, & Raabe, 1996).

Structural Analysis

The structural analysis of related compounds provides insights into their molecular configurations and potential interactions. One study examined the crystal structures of three leflunomide metabolite analogs, demonstrating the importance of hydrogen-bonding networks and crystal packing in determining the physical properties of these compounds (Ghosh, Jennissen, Zheng, & Uckun, 2000).

Potential Applications

While the specific applications of "(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide" are not directly mentioned in the literature, the studies on closely related compounds suggest potential uses in pharmaceuticals, materials science, and as intermediates in organic synthesis. For instance, the discovery of (E)-2-Methoxyethene-1-sulfonyl Fluoride for constructing enaminyl sulfonyl fluoride indicates a novel method for synthesizing sulfonyl fluoride-containing compounds, which could have implications in medicinal chemistry (Liu, Tang, & Qin, 2023).

Safety And Hazards

While specific safety and hazards information for “(E)-N-(2-Methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide” is not available, it’s important to handle all chemicals with appropriate safety measures. For example, safety glasses or goggles with side protection should be used .

properties

IUPAC Name

(E)-N-(2-methoxy-4-methylsulfanylbutyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S/c1-18-14(10-11-19-2)12-16-15(17)9-8-13-6-4-3-5-7-13/h3-9,14H,10-12H2,1-2H3,(H,16,17)/b9-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJXRIRZMHBDOAD-CMDGGOBGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CCSC)CNC(=O)C=CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(CCSC)CNC(=O)/C=C/C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-N-[2-methoxy-4-(methylsulfanyl)butyl]-3-phenylprop-2-enamide

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